N-(2-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-4-5-15(14(19)6-11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)7-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAEESGCLYRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine and methyl groups on the phenyl ring enhance lipophilicity.
- A pyrimidine ring containing a pyrazole moiety contributes to its biological interactions.
Molecular Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cell lines.
- Antimicrobial Action : It exhibits significant antimicrobial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against multiple cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis via mitochondrial pathway |
| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| HepG2 | 1.6 | DNA binding interaction and kinase inhibition |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the chlorine atom and the pyrazole moiety significantly enhances the biological activity of this compound. Modifications to these functional groups can lead to variations in potency and selectivity.
Case Studies
Several studies have explored the biological activity of similar compounds with structural analogs:
- Study on Pyrazole Derivatives : A review highlighted that pyrazole-based compounds exhibit promising anticancer and anti-inflammatory properties, suggesting a broader potential for derivatives like this compound .
- Comparative Analysis : Another study compared various pyrimidine derivatives and their efficacy against cancer cell lines, reinforcing the importance of structural modifications in enhancing therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of molecules, including pyrimidine-based derivatives and acetamide-linked heterocycles. Key analogues include:
Table 1: Structural and Functional Comparison
Q & A
Basic: What synthetic strategies are employed to prepare N-(2-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, and what are the critical reaction parameters?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Substitution reactions to introduce functional groups (e.g., pyrazole or pyrimidine rings) under alkaline or acidic conditions .
- Step 2: Condensation reactions using coupling agents like EDCI or DCC to form acetamide linkages .
- Step 3: Thioether bond formation via nucleophilic substitution, often requiring sulfur-containing intermediates .
Critical Parameters:
- Temperature control (e.g., 60–80°C for pyrazole ring formation) .
- Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity) .
- Catalysts (e.g., DMAP for accelerating condensation) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Infrared Spectroscopy (IR):
Advanced: How can reaction conditions be optimized to address low yields in the final condensation step?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature, solvent polarity, and reagent stoichiometry .
- Catalyst Screening: Evaluate alternatives to EDCI (e.g., HATU or T3P) for improved efficiency .
- Purification Techniques: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product .
Example Optimization Table:
| Variable | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 25–80 | 60 | 15% |
| Solvent | DCM, DMF, THF | DMF | 20% |
| Catalyst | EDCI, HATU, T3P | HATU | 25% |
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?
Answer:
- Assay Standardization:
- Structure-Activity Relationship (SAR) Analysis:
- Computational Modeling:
- Perform molecular docking to predict binding affinities and validate with experimental data .
Example SAR Findings:
| Substituent | IC50 (nM) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 50 | Kinase A | |
| 4-Methoxyphenyl | 120 | Kinase A |
Advanced: What methodologies are recommended for investigating the compound’s mechanism of action in anticancer studies?
Answer:
- In Vitro Assays:
- In Vivo Models:
- Xenograft studies in mice with tumor volume monitoring and histopathology .
- Omics Approaches:
- Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., PI3K/AKT) .
Advanced: How to design stability studies for this compound under varying storage conditions?
Answer:
- Forced Degradation Studies:
- Expose to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation products .
- Analytical Monitoring:
- Excipient Compatibility:
- Test with common stabilizers (e.g., mannitol or cyclodextrins) in formulation buffers .
Stability Data Example:
| Condition | Time (Weeks) | Purity (%) | Major Degradant |
|---|---|---|---|
| 25°C, dark | 4 | 98 | None |
| 40°C, 75% RH | 2 | 85 | Hydrolyzed amide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
